molecular formula C16H35N B3053841 2-Tetradecanamine, N,N-dimethyl- CAS No. 56505-81-8

2-Tetradecanamine, N,N-dimethyl-

Cat. No.: B3053841
CAS No.: 56505-81-8
M. Wt: 241.46 g/mol
InChI Key: KOMQGNYXBSXJTG-UHFFFAOYSA-N
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Description

1-Tetradecanamine, N,N-dimethyl- (CAS 112-75-4), also known as dimethyl myristamine, is a quaternary ammonium compound with the molecular formula C₁₆H₃₅N and a molecular weight of 241.4558 g/mol . Its IUPAC name is N,N-dimethyltetradecan-1-amine, characterized by a 14-carbon alkyl chain and two methyl groups attached to the nitrogen atom. This compound is frequently identified in natural extracts, such as fungal (Mucor bainieri) and plant (Rumex dentatus) sources, where it exhibits biological significance .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Tetradecanamine, N,N-dimethyl- can be synthesized through the alkylation of dimethylamine with tetradecyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction can be represented as follows:

C14H29Cl+(CH3)2NHC14H29N(CH3)2+HCl\text{C}_{14}\text{H}_{29}\text{Cl} + \text{(CH}_3\text{)}_2\text{NH} \rightarrow \text{C}_{14}\text{H}_{29}\text{N(CH}_3\text{)}_2 + \text{HCl} C14​H29​Cl+(CH3​)2​NH→C14​H29​N(CH3​)2​+HCl

Industrial Production Methods

In industrial settings, the production of 2-Tetradecanamine, N,N-dimethyl- often involves continuous flow reactors to ensure efficient mixing and reaction control. The process may include steps such as distillation to purify the final product and remove any unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

2-Tetradecanamine, N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-oxides, which are useful in surfactant applications.

    Reduction: The compound can be reduced to primary or secondary amines under specific conditions.

    Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are often used to facilitate nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

Surfactant Applications

1. Synthesis of Gemini Surfactants
2-Tetradecanamine is utilized in the synthesis of gemini surfactants, which are characterized by having two hydrophilic head groups and two hydrophobic tails. These surfactants exhibit superior surface activity compared to conventional surfactants.

  • Case Study : Research has shown that gemini surfactants derived from 2-tetradecanamine demonstrate enhanced corrosion inhibition properties for metals in acidic environments. A study published in Progress in Organic Coatings found that these surfactants effectively inhibited iron corrosion in hydrochloric acid solutions .

2. Cleaning and Washing Agents
The compound is commonly used in the formulation of cleaning agents due to its surfactant properties, which help reduce surface tension and enhance the wetting ability of solutions.

  • Data Table: Common Applications of 2-Tetradecanamine
Application TypeDescriptionReference
Gemini SurfactantsUsed for corrosion inhibitionProgress in Organic Coatings
Cleaning AgentsEnhances wetting and cleaning efficacyNICNAS Assessment Report
Biochemical ApplicationsIsolation of recombinant proteinsJournal of Biotechnology

Biochemical Applications

1. Protein Isolation
2-Tetradecanamine has been employed in biochemical research for the isolation of proteins, particularly recombinant proteins from yeast cells. The compound aids in cell permeabilization, allowing for efficient extraction.

  • Case Study : A study published in the Journal of Biotechnology demonstrated the effectiveness of using N,N-dimethyltetradecylamine for isolating botulinum neurotoxin fragments from Pichia pastoris cells .

Material Science Applications

1. Corrosion Inhibitors
In addition to its use as a surfactant, 2-tetradecanamine is investigated as a corrosion inhibitor for various metals. Its effectiveness arises from its ability to form protective films on metal surfaces.

  • Research Findings : The compound's performance as a corrosion inhibitor has been documented extensively. In one study, it was found to significantly reduce the corrosion rate of iron when used in combination with other surfactants .

Safety and Environmental Considerations

While 2-tetradecanamine has numerous beneficial applications, safety assessments indicate it possesses moderate toxicity levels. Acute toxicity studies have shown LD50 values greater than 2000 mg/kg for dermal exposure, suggesting low risk under controlled conditions . However, appropriate safety measures should be taken during handling.

Mechanism of Action

The mechanism of action of 2-Tetradecanamine, N,N-dimethyl- primarily involves its surfactant properties. The long alkyl chain allows it to interact with hydrophobic surfaces, while the dimethylamine group interacts with hydrophilic environments. This dual interaction facilitates the formation of micelles, which can encapsulate and solubilize hydrophobic compounds. The compound can also interact with biological membranes, altering their permeability and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Chain Length and Functional Group Variations

The following table summarizes key differences between 1-Tetradecanamine, N,N-dimethyl- and related amines:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications/Biological Roles CAS Number
1-Tetradecanamine, N,N-dimethyl- C₁₆H₃₅N 241.4558 Tertiary amine Antimicrobial, plant allelopathy 112-75-4
1-Dodecanamine, N,N-dimethyl- C₁₄H₃₁N 213.4026 Tertiary amine Antioxidant, corrosion inhibition 112-18-5
N-Tetradecanamide C₁₄H₂₉NO 227.3920 Amide Industrial surfactant 638-58-4
1-Tetradecanamine, N,N-dimethyl-, N-oxide C₁₆H₃₅NO 257.46 Amine oxide Detergent formulations 3332-27-2

Key Observations:

Chain Length Effects :

  • 1-Dodecanamine (C12 chain) has a shorter hydrophobic tail compared to 1-Tetradecanamine (C14 chain), resulting in lower molecular weight (213.40 vs. 241.46 g/mol) . This difference impacts solubility and surfactant properties, with longer chains generally enhancing lipid membrane interactions .
  • In Mucor bainieri extracts, 1-Dodecanamine, N,N-dimethyl- constituted 47.67% of the peak area, while 1-Tetradecanamine, N,N-dimethyl- accounted for 17.00% , suggesting divergent biological roles despite structural similarity .

Functional Group Modifications: Amide vs. Amine: N-Tetradecanamide replaces the tertiary amine group with an amide, reducing basicity but increasing hydrogen-bonding capacity. This makes it more suitable for non-ionic surfactant applications . Amine Oxide Derivatives: Oxidation of 1-Tetradecanamine to its N-oxide enhances water solubility and reduces toxicity, making it preferable in consumer detergents .

Biological Activity

2-Tetradecanamine, N,N-dimethyl- (CAS No. 13025-82-6) is an aliphatic amine that has garnered interest due to its diverse biological activities. This compound is primarily studied for its antimicrobial properties and potential applications in various fields, including medicine and agriculture. This article provides a detailed overview of the biological activity of 2-tetradecanamine, N,N-dimethyl-, supported by research findings, data tables, and case studies.

  • Molecular Formula : C16H35N
  • Molar Mass : 241.47 g/mol
  • Structure : It features a long hydrophobic alkyl chain which contributes to its biological activity.

Biological Activity Overview

The biological activity of 2-tetradecanamine, N,N-dimethyl- has been investigated in several studies, revealing its potential as an antimicrobial agent. The compound's mechanism of action is thought to involve disruption of microbial cell membranes and interference with cellular processes.

Antimicrobial Properties

Research indicates that 2-tetradecanamine, N,N-dimethyl- exhibits significant antimicrobial activity against various pathogens. A study highlighted its efficacy against both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum potential.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .

The mechanism by which 2-tetradecanamine, N,N-dimethyl- exerts its antimicrobial effects involves:

  • Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
  • Biofilm Inhibition : It has been noted to inhibit biofilm formation in certain bacterial strains, which is crucial for preventing chronic infections .

Case Studies

  • In Vitro Study on Bacterial Strains :
    A study evaluated the antimicrobial activity of 2-tetradecanamine against clinical isolates of bacteria. The results demonstrated that the compound effectively reduced bacterial counts in a dose-dependent manner, particularly against Staphylococcus aureus .
  • Application in Agriculture :
    Another case study explored the use of this compound as a biopesticide. It was found to be effective against fungal pathogens affecting crops, suggesting its potential utility in sustainable agriculture practices .

Safety and Toxicity

While the biological activity is promising, safety assessments are crucial. Studies conducted on related compounds indicate that N,N-dimethyl-1-alkyl amines exhibit low toxicity levels in mammalian models. For instance, long-term exposure studies have shown no significant adverse effects at low concentrations . However, more specific studies on 2-tetradecanamine are warranted to establish its safety profile.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Tetradecanamine, N,N-dimethyl- in a laboratory?

  • Methodological Answer : A common approach involves reductive amination of tetradecanal (C₁₄ aldehyde) with dimethylamine, followed by catalytic hydrogenation. Alternatively, alkylation of dimethylamine with 1-bromotetradecane under phase-transfer conditions (e.g., using tetrabutylammonium bromide) can yield the target compound. Purity verification via gas chromatography (GC) with flame ionization detection is critical, as residual alkyl halides or unreacted amines may persist .

Q. How can researchers determine the boiling point and solubility of 2-Tetradecanamine, N,N-dimethyl- experimentally?

  • Methodological Answer : Use reduced-pressure distillation to measure boiling points at varying pressures (e.g., 453–454 K at 0.020 atm for analogous compounds). Solubility can be assessed via gravimetric analysis in solvents like ethanol, hexane, or water. Note that NIST data for similar amines (e.g., 1-Tetradecanamine) report boiling points under standard conditions, but discrepancies may arise due to isomer-specific polarity differences .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors. Store in sealed containers at 0–6°C to minimize degradation. Toxicity data for structurally similar amines (e.g., carcinogenicity in rodent models) suggest limiting occupational exposure to <1 ppm .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data (e.g., melting points) reported for this compound?

  • Methodological Answer : Discrepancies often stem from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) with controlled heating rates (e.g., 5°C/min) to identify phase transitions. Cross-validate with high-performance liquid chromatography (HPLC) to assess purity. NIST disclaims absolute accuracy in its databases, emphasizing the need for empirical verification .

Q. What advanced spectroscopic techniques confirm the structural integrity of 2-Tetradecanamine, N,N-dimethyl-?

  • Methodological Answer :

  • NMR : ¹H NMR should show a triplet for the terminal methyl group (δ 0.88 ppm) and a singlet for dimethylamine protons (δ 2.20 ppm). ¹³C NMR confirms the absence of carbonyl or hydroxyl groups.
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) typically yields a molecular ion peak at m/z 241 ([M]⁺) and fragment ions at m/z 58 ([CH₂N(CH₃)₂]⁺).
  • FTIR : Absence of N-H stretches (~3300 cm⁻¹) confirms complete dimethylation .

Q. What are the implications of this compound’s biological interactions in drug development?

  • Methodological Answer : Its amphiphilic structure enables potential antimicrobial activity by disrupting bacterial membranes. Evaluate minimum inhibitory concentrations (MIC) against Gram-positive/negative strains. For anticancer studies, assess cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Note that toxicity profiles (e.g., LD₅₀ in rodents) must precede in vivo trials .

Q. Data Contradiction Analysis

Q. Why do reported vaporization enthalpies (ΔvapH) vary across literature sources?

  • Methodological Answer : Variations arise from measurement techniques (e.g., static vs. dynamic methods) and sample purity. Use static calorimetry with degassed samples to minimize errors. Compare results with computational models (e.g., COSMO-RS) to validate experimental data .

Q. Applications in Advanced Research

Q. How can this compound be optimized for use in asymmetric catalysis?

  • Methodological Answer : Modify the amine headgroup with chiral auxiliaries (e.g., (R)- or (S)-BINOL) to enhance enantioselectivity in alkylation reactions. Test catalytic efficiency in model reactions like the Henry reaction, monitoring enantiomeric excess (ee) via chiral GC or HPLC .

Properties

IUPAC Name

N,N-dimethyltetradecan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H35N/c1-5-6-7-8-9-10-11-12-13-14-15-16(2)17(3)4/h16H,5-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMQGNYXBSXJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70886196
Record name 2-Tetradecanamine, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70886196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56505-81-8
Record name N,N-Dimethyl-2-tetradecanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56505-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Dimethylaminotetradecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056505818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Tetradecanamine, N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Tetradecanamine, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70886196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-DIMETHYLAMINOTETRADECANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SV10SF94F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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